(S)-4-(Hydroxymethyl)pyrrolidin-2-one
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Overview
Description
(S)-4-(Hydroxymethyl)pyrrolidin-2-one is a chiral compound belonging to the pyrrolidinone family It features a hydroxymethyl group attached to the second carbon of the pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-(Hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the cyclization of N-substituted piperidines, which undergoes a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another method involves the photoinduced organocatalyzed three-component cyclization of styrene, tertiary α-bromoalkyl esters, and primary amines under visible light conditions .
Industrial Production Methods: Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microchannel reactors for photoinduced organocatalyzed reactions under mild conditions is one such method that offers high efficiency and green chemistry benefits .
Chemical Reactions Analysis
Types of Reactions: (S)-4-(Hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkoxides and amines can be used under basic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted pyrrolidinones depending on the nucleophile used.
Scientific Research Applications
(S)-4-(Hydroxymethyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: It is used in the study of enzyme mechanisms and as a chiral auxiliary in asymmetric synthesis.
Medicine: The compound has potential therapeutic applications due to its chiral nature, which can be exploited in drug design and development.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-4-(Hydroxymethyl)pyrrolidin-2-one involves its interaction with various molecular targets. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The pyrrolidinone ring can participate in π-π interactions and hydrophobic interactions, affecting the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Pyrrolidin-2-one: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.
3-Iodopyrroles: These compounds have an iodine atom instead of a hydroxymethyl group, leading to different reactivity and applications.
Properties
IUPAC Name |
(4S)-4-(hydroxymethyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c7-3-4-1-5(8)6-2-4/h4,7H,1-3H2,(H,6,8)/t4-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTOFYLXSANIPND-BYPYZUCNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CNC1=O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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